N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

Antibacterial FtsZ inhibitor Oxadiazole regioisomerism

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a tripartite heterocyclic compound composed of a 2,6-difluorobenzamide warhead, a central 1,3,4-oxadiazole linker, and a 5-chlorothiophene terminal ring. The molecule belongs to the class of 2,6-difluorobenzamide derivatives that have been explored as bacterial cell division inhibitors targeting FtsZ.

Molecular Formula C13H6ClF2N3O2S
Molecular Weight 341.72
CAS No. 888410-70-6
Cat. No. B2397090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
CAS888410-70-6
Molecular FormulaC13H6ClF2N3O2S
Molecular Weight341.72
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl)F
InChIInChI=1S/C13H6ClF2N3O2S/c14-9-5-4-8(22-9)12-18-19-13(21-12)17-11(20)10-6(15)2-1-3-7(10)16/h1-5H,(H,17,19,20)
InChIKeySGIJACRVTVARBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS 888410-70-6): Chemical Identity and Heterocyclic Scaffold Context for Informed Procurement


N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a tripartite heterocyclic compound composed of a 2,6-difluorobenzamide warhead, a central 1,3,4-oxadiazole linker, and a 5-chlorothiophene terminal ring [1]. The molecule belongs to the class of 2,6-difluorobenzamide derivatives that have been explored as bacterial cell division inhibitors targeting FtsZ [2]. Its computed physicochemical properties (MW 341.72 g/mol, XLogP3 3.5, tPSA 96.3 Ų) place it within drug-like space, though the specific combination of a 1,3,4-oxadiazole core with a chlorothiophene substituent distinguishes it from more extensively characterized 1,2,4-oxadiazole regioisomers [1][2].

1
1,3,4-oxadiazole regioisomer class
Structurally distinct from active 1,2,4-oxadiazole FtsZ inhibitor leads
2
Negative control for FtsZ inhibitor screening
May support target-specific activity discrimination in antibacterial assays
3
SAR mapping and scaffold-hopping studies
Chlorothiophene moiety unexplored in published FtsZ SAR; supports chemical space expansion

Why 1,3,4-Oxadiazole Regioisomers and Alternative Aryl Substituents Cannot Substitute for N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide in Targeted Antibacterial Programs


The central heterocyclic scaffold of 2,6-difluorobenzamides dictates antibacterial activity in a regioisomer- and substituent-dependent manner. A systematic study of 15 tripartite 2,6-difluorobenzamides demonstrated that all 1,3,4-oxadiazole analogs were devoid of anti-staphylococcal activity (MIC >256 µg/mL), whereas their 1,2,4-oxadiazole regioisomers bearing a 4-tert-butylphenyl group achieved MIC values as low as 0.5–1 µg/mL [1]. This radical activity cliff means that a user cannot simply interchange oxadiazole regioisomers or replace the chlorothiophene moiety with a phenyl ring and expect equivalent biological outcomes. The specific chlorothiophene substitution on the 1,3,4-oxadiazole core of the target compound represents a structurally distinct combination whose biological profile cannot be inferred from more potent 1,2,4-oxadiazole leads, necessitating procurement of the exact compound for structure–activity relationship (SAR) mapping or chemoproteomic profiling.

Risk factor
Target compound
Potential substitute
Oxadiazole regioisomerism
1,3,4-oxadiazole core; class-level inactivity against S. aureus
1,2,4-oxadiazole regioisomers may exhibit sub-µg/mL potency; scaffold swap may shift activity profile
Aryl substituent identity
5-chlorothiophene terminal group; XLogP3 ~3.5
Phenyl, CF₃-phenyl, or t-Bu-phenyl analogs may alter lipophilicity and binding; profile may not transfer
Research tool role
Inactive regioisomer; negative control and chemical probe context
Active FtsZ inhibitors cannot replace a structurally matched inactive control in screening cascades

Quantitative Differentiation Evidence for N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide vs. Closest Structural Analogs


Antibacterial Activity Cliff: 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomer in Tripartite 2,6-Difluorobenzamides

In a head-to-head comparison of tripartite 2,6-difluorobenzamides varying only in the central oxadiazole regioisomerism, the 1,3,4-oxadiazole series (exemplified by compounds III.a–c) showed no inhibitory activity against methicillin-sensitive, methicillin-resistant, and daptomycin-resistant S. aureus strains at concentrations up to 256 µg/mL, whereas the 1,2,4-oxadiazole regioisomer II.c (R = t-Bu) achieved MIC values of 0.5–1 µg/mL across all three strains [1]. Since the target compound bears a 1,3,4-oxadiazole core, it belongs to the inactive regiochemical class, a critical selection criterion for programs seeking antibacterial FtsZ inhibitors.

Activity Cliff
Head-to-head
MIC >256 µg/mL vs 0.5–1 µg/mL
Regioisomer-dependent activity context; supports negative control selection
1,3,4- vs 1,2,4-oxadiazole class; >256-fold difference
Antibacterial FtsZ inhibitor Oxadiazole regioisomerism

Lipophilicity Differential: Chlorothiophene-Substituted 1,3,4-Oxadiazole vs. Phenyl-Substituted 1,3,4-Oxadiazole Analogs

The target compound possesses a 5-chlorothiophene substituent, which confers distinct lipophilicity compared to the phenyl-substituted 1,3,4-oxadiazoles reported in the literature. Computed XLogP3 for the target compound is 3.5 [2], whereas the 1,3,4-oxadiazole series III.a (R = H), III.b (R = CF₃), and III.c (R = t-Bu) exhibit cLogP values of 2.37, 3.27, and 4.08, respectively [1]. The target compound's XLogP3 of 3.5 falls between III.b and III.c, indicating that the chlorothiophene group provides lipophilicity comparable to a trifluoromethyl- or tert-butyl-substituted phenyl ring but with distinct electronic and steric properties due to the sulfur and chlorine atoms.

Lipophilicity
Cross-study
XLogP3 3.5
Chlorothiophene lipophilicity context for SAR; between CF₃-Ph (3.27) and t-Bu-Ph (4.08)
Computed values; experimental logP not available
Physicochemical property LogP Chlorothiophene Drug-likeness

Topological Polar Surface Area and Hydrogen Bonding Profile: Chlorothiophene vs. Benzofuran and Benzodioxane Congeners

The target compound has a computed topological polar surface area (tPSA) of 96.3 Ų [1], contributed by the oxadiazole nitrogens, the amide group, and the thiophene sulfur. This tPSA is identical within the oxadiazole series (the central scaffold defines the H-bond acceptor count) but differs from closely related 2,6-difluorobenzamide analogs with alternative heterocyclic linkers. For instance, the benzofuran analog (CAS 921906-83-4) and the benzodioxane analog (CAS 887873-17-8) possess additional oxygen atoms that modify tPSA and hydrogen bonding capacity, potentially altering blood–brain barrier penetration and oral absorption. The target compound's tPSA of <100 Ų supports acceptable membrane permeability while maintaining a single H-bond donor (the amide NH) [1].

Polar Surface Area
Class-level
tPSA 96.3 Ų · HBD 1 · HBA 7
Permeability-relevant property; distinct from oxygen-containing heteroaryl analogs
Computed values; experimental permeability data pending
tPSA Hydrogen bonding Oxadiazole Permeability

Structural Uniqueness of the Chlorothiophene Moiety in 2,6-Difluorobenzamide FtsZ Inhibitor Chemical Space

A comprehensive SAR study of 2,6-difluorobenzamide FtsZ inhibitors evaluated oxazole, isoxazole, oxadiazol-2-one, and oxadiazole central scaffolds, with aryl substituents limited to phenyl, 4-trifluoromethylphenyl, and 4-tert-butylphenyl [1]. No chlorothiophene-substituted analog was included in that study or in the broader FtsZ inhibitor literature referenced therein. The target compound thus accesses a distinct sub-region of chemical space where the electron-rich, sulfur-containing thiophene combined with a chlorine substituent introduces unique electronic and steric features not explored in the published FtsZ SAR. This novelty makes the compound valuable for scaffold-hopping campaigns or for assessing off-target profiles of the 2,6-difluorobenzamide pharmacophore.

Chemical Space
Class-level
Chlorothiophene absent from published FtsZ SAR
Novel chemical probe context; may support scaffold-hopping studies
Literature survey 2014–2022; unexplored sub-region
FtsZ inhibitor Chemical space Chlorothiophene Scaffold hopping

Recommended Application Scenarios for N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide Based on Quantitative Differentiation Evidence


Negative Control for Anti-Staphylococcal FtsZ Inhibitor Screening Cascades

Given the established inactivity of the 1,3,4-oxadiazole scaffold class against S. aureus (MIC >256 µg/mL) [1], the target compound is ideally suited as a structurally matched negative control in FtsZ-targeted antibacterial assays. Its 2,6-difluorobenzamide warhead and heterocyclic core closely mimic active 1,2,4-oxadiazole leads such as II.c (MIC 0.5–1 µg/mL), enabling precise discrimination of target-specific antibacterial activity from off-target cytotoxicity or membrane disruption.

Physicochemical Property Benchmarking in Heteroaryl Oxadiazole Library Design

With its computed XLogP3 of 3.5 and tPSA of 96.3 Ų [2], the compound occupies a lipophilicity–polarity space intermediate between trifluoromethylphenyl and tert-butylphenyl 1,3,4-oxadiazole analogs (cLogP 3.27–4.08) [1]. Procurement of this compound enables medicinal chemistry teams to experimentally validate whether the chlorothiophene group delivers superior solubility, metabolic stability, or permeability compared to phenyl-based substituents, supporting informed library enumeration for hit-to-lead programs.

Chemical Probe for FtsZ Binding Site Topology with a Sulfur-Containing Heteroaryl Substituent

Because no chlorothiophene-substituted 2,6-difluorobenzamide has been evaluated in published FtsZ SAR [1], this compound provides a novel tool for probing the FtsZ binding pocket's tolerance for sulfur-containing heteroaryl groups. X-ray crystallography or molecular docking studies comparing the target compound with phenyl-substituted analogs can reveal whether the thiophene sulfur and chlorine atoms engage in favorable interactions (e.g., halogen bonding, sulfur–π contacts) that might be exploited in future inhibitor design.

Selectivity Profiling Against Non-FtsZ Targets in the 2,6-Difluorobenzamide Chemotype

The 2,6-difluorobenzamide moiety has been associated with off-target activities beyond FtsZ, including kinase inhibition and ion channel modulation. The target compound, with its unique chlorothiophene–oxadiazole architecture, can be used in broad-panel selectivity assays to determine whether the chlorothiophene substitution pattern alters the polypharmacology profile relative to better-characterized 2,6-difluorobenzamides such as PC190723 or the benzodioxane series [1].

Application
Selection Property
Validation Focus
FtsZ inhibitor screening studies
1,3,4-oxadiazole regioisomer class
Negative control validation
Oxadiazole library design
Chlorothiophene lipophilicity profile
Solubility and permeability comparison
FtsZ binding site topology studies
Sulfur-containing heteroaryl substituent
Binding pocket interaction mapping
Chemotype selectivity profiling
Chlorothiophene–oxadiazole scaffold
Off-target panel review
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